molecular formula C24H32ClN3O5S2 B2706936 methyl 2-(4-(N-cyclohexyl-N-methylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride CAS No. 1215459-73-6

methyl 2-(4-(N-cyclohexyl-N-methylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride

Cat. No. B2706936
CAS RN: 1215459-73-6
M. Wt: 542.11
InChI Key: KFRGMCRWVHIOPN-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule, likely used in research or industrial applications. It contains several functional groups, including a carboxylate ester, an amide, and a sulfamoyl group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring. The presence of these groups would likely influence the compound’s reactivity and physical properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups would likely make it soluble in polar solvents .

Scientific Research Applications

Synthesis Techniques and Chemical Reactivity

Research in the area of heterocyclic chemistry has developed numerous methods for synthesizing thienopyridine derivatives, which are structurally related to the queried compound. For instance, 2-Pyridinethiones can be obtained from triarylpropenones by treatment with cyanothioacetamide, indicating a method for synthesizing sulfur-containing heterocycles (Paniagua et al., 2010). Similarly, the preparation of substituted methyl o-nitrophenyl sulfides provides insights into nucleophilic substitution reactions useful for introducing functional groups into heterocyclic cores (Dudová et al., 2002).

Potential Pharmacological Applications

Compounds structurally related to the one have been synthesized for potential pharmacological applications. Enaminones, for example, have shown anticonvulsant properties, suggesting that similar compounds could be explored for neurological conditions (Kubicki et al., 2000). Furthermore, derivatives of thienopyridine, like methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate, have been investigated for their anti-inflammatory potential, highlighting the therapeutic relevance of these chemical frameworks (Moloney, 2001).

Advanced Chemical Transformations

The field also explores advanced chemical transformations that could be applied to similar molecules. The Mannich reaction to sulfones, for example, showcases a method for constructing complex molecules from simpler precursors, a principle that could extend to the synthesis of compounds like the one queried (Nobles & Thompson, 1965). Additionally, the phosphine-catalyzed [4 + 2] annulation offers a route to highly functionalized tetrahydropyridines, demonstrating the synthetic versatility achievable with catalytic processes (Zhu et al., 2003).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, if it’s a drug, the mechanism of action would relate to how it interacts with biological systems .

Future Directions

The future directions for this compound would depend on its current applications. If it’s a novel compound, future work might involve exploring its potential uses, studying its properties in more detail, or optimizing its synthesis .

properties

IUPAC Name

methyl 2-[[4-[cyclohexyl(methyl)sulfamoyl]benzoyl]amino]-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O5S2.ClH/c1-26-14-13-19-20(15-26)33-23(21(19)24(29)32-3)25-22(28)16-9-11-18(12-10-16)34(30,31)27(2)17-7-5-4-6-8-17;/h9-12,17H,4-8,13-15H2,1-3H3,(H,25,28);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFRGMCRWVHIOPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C4CCCCC4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32ClN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

542.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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